Stereochemical Identity: cis-(5R,7S) Configuration vs. trans-(5R,7R) Isomer by InChI Key and SMILES Divergence
The target compound bears the cis relative configuration (5R,7S)-rel, whereas the trans isomer (CAS 185067-10-1) carries the (5R,7R) configuration. This stereochemical difference is unambiguously captured by distinct full InChI Keys: the target yields PAULFLQQVQANMT-MUWHJKNJSA-N while the trans isomer yields PAULFLQQVQANMT-SVRRBLITSA-N, differing in the stereochemical layer [1]. The isomeric SMILES further discriminate: target C[C@H]1C[C@H](C2=C1C=NC=C2)O vs. trans C[C@@H]1C[C@H](c2c1cncc2)O . This stereochemical divergence alters the relative spatial orientation of the hydroxyl and methyl groups on the cyclopentane ring, which governs molecular recognition by chiral biological targets and determines diastereomeric purity requirements in asymmetric synthesis applications.
| Evidence Dimension | Stereochemical configuration (InChI Key stereochemical layer) |
|---|---|
| Target Compound Data | InChI Key: PAULFLQQVQANMT-MUWHJKNJSA-N; SMILES: C[C@H]1C[C@H](C2=C1C=NC=C2)O; Configuration: cis-(5R,7S)-rel |
| Comparator Or Baseline | trans isomer (CAS 185067-10-1): InChI Key PAULFLQQVQANMT-SVRRBLITSA-N; SMILES: C[C@@H]1C[C@H](c2c1cncc2)O; Configuration: trans-(5R,7R) |
| Quantified Difference | Distinct InChI Key stereochemical layer (MUWHJKNJSA-N vs. SVRRBLITSA-N); divergent C5–C7 relative stereochemistry (cis vs. trans) |
| Conditions | InChI/InChI Key computation per IUPAC International Chemical Identifier standard; SMILES per canonical specification |
Why This Matters
Procurement of the incorrect diastereomer (trans instead of cis) introduces a different chemical entity with potentially divergent biological activity; the InChI Key provides an unambiguous, machine-readable identity check for incoming quality control.
- [1] iChemistry.cn. CAS:185067-06-5 — 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-, (5R,7S)-rel-. http://www.ichemistry.cn/chemistry/185067-06-5.htm (accessed 2026). View Source
